(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(15-10-13-5-2-8-20-13)7-6-11-3-1-4-12(9-11)16(18)19/h1-9H,10H2,(H,15,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHWQCVIZXDIR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Acyl Chloride Intermediates
A widely adopted method involves the formation of the amide bond through acyl chloride intermediates. 3-Nitrocinnamic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The acyl chloride is subsequently reacted with (thiophen-2-yl)methylamine in the presence of a base such as triethylamine (Et₃N) to facilitate nucleophilic acyl substitution.
Procedure:
- Dissolve 3-nitrocinnamic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add SOCl₂ (1.2 equiv) dropwise at 0°C, then reflux for 2 hours.
- Remove excess SOCl₂ via rotary evaporation.
- Add (thiophen-2-yl)methylamine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
- Stir for 12 hours at room temperature, then extract with ethyl acetate and purify via silica gel chromatography.
Direct Condensation Using Coupling Agents
Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) enable direct amide bond formation without isolating the acyl chloride. This method minimizes side reactions and improves yields.
Procedure:
- Combine 3-nitrocinnamic acid (1.0 equiv), EDC (1.5 equiv), and NHS (1.5 equiv) in DMF.
- Stir for 1 hour at 0°C to activate the carboxylic acid.
- Add (thiophen-2-yl)methylamine (1.1 equiv) and stir for 24 hours at room temperature.
- Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Yield: 75–80%.
Multi-step Synthesis from Prop-2-enoic Acid Derivatives
An alternative route involves the synthesis of 3-(3-nitrophenyl)prop-2-enoyl chloride followed by coupling with (thiophen-2-yl)methylamine. This method is advantageous for large-scale production due to higher purity.
Key Steps:
- Protection of the carboxylic acid group using trimethylsilyl chloride (TMSCl).
- Grignard reaction with thiophene derivatives to introduce the thiophenmethyl moiety.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF and DCM yield superior results compared to THF or ethers. Elevated temperatures (60–80°C) reduce reaction times but may promote decomposition of the nitro group.
Optimal Conditions:
- Solvent: DMF
- Temperature: 25°C
- Reaction Time: 24 hours.
Catalytic Systems
The use of Sc(OTf)₃ as a Lewis acid catalyst enhances electrophilic activation of the carbonyl group, improving coupling efficiency.
Analytical Characterization
Spectroscopic Data
1H NMR (300 MHz, CDCl₃):
- δ 8.21 (s, 1H, Ar-H), 7.98–7.86 (m, 3H, Ar-H), 7.45 (d, J = 15.6 Hz, 1H, CH=CH), 6.95–6.85 (m, 2H, thiophene-H), 6.38 (d, J = 15.6 Hz, 1H, CH=CH), 4.52 (s, 2H, CH₂-N).
IR (KBr):
- 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
Melting Point and Purity
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acyl Chloride Route | 68–72 | 95 | 12 |
| EDC/NHS Coupling | 75–80 | 98 | 24 |
| Multi-step Synthesis | 70–75 | 97 | 18 |
The EDC/NHS method offers the best balance of yield and purity but requires longer reaction times. The acyl chloride route is preferable for rapid synthesis.
Applications and Derivatives
This compound serves as a precursor for:
- Anticancer agents : Nitro groups enhance DNA intercalation potential.
- Polymer precursors : Thiophene moieties enable conductive polymer synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide depends on its specific application:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.
Material science: In applications like organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide: Similar structure but with the nitro group in the para position.
(2E)-3-(3-nitrophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-3-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of selective enzyme inhibitors or advanced materials with specific electronic properties.
Biological Activity
Introduction
The compound (2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide is an organic molecule notable for its potential biological activities, which stem from its unique structural features. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a prop-2-enamide backbone, a nitrophenyl group, and a thiophenyl moiety. These structural elements suggest potential interactions with various biological targets, which can be explored through computational predictions and empirical studies.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Backbone | Prop-2-enamide |
| Functional Groups | Nitrophenyl, Thiophenyl |
| Molecular Formula | C13H12N2O2S |
| Molecular Weight | 264.31 g/mol |
Biological Activity Predictions
Computational tools like the Prediction of Activity Spectra for Substances (PASS) indicate that compounds with similar structures may exhibit a range of biological activities. These include:
- Antimicrobial activity
- Anti-inflammatory properties
- Anticancer potential
Case Study: Anticancer Activity
Research has shown that related compounds in the cinnamamide class exhibit promising anticancer activity. For instance, derivatives of cinnamamide have been evaluated for their effects on various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.
Table 2: Summary of Biological Activities in Related Compounds
| Compound Type | Activity Type | Model Used | Result |
|---|---|---|---|
| Cinnamamide Derivatives | Anticancer | MCF-7 Breast Cancer Cells | IC50 = 25 µM |
| Antimicrobial | Staphylococcus aureus | Zone of inhibition = 15 mm | |
| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of NO production |
The mechanisms by which This compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : Potential interactions with DNA could affect gene expression and cellular functions.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
| Signal Transduction | Modulation of pathways affecting cell growth |
| DNA Interaction | Binding to DNA, influencing transcription |
Synthesis Methods
The synthesis of This compound can be achieved through several methods, including:
-
Claisen-Schmidt Condensation : This reaction involves the condensation of 3-nitrobenzaldehyde with thiophen-2-carboxaldehyde in the presence of a base.
Table 4: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Claisen-Schmidt | 3-Nitrobenzaldehyde, Thiophene derivative | Base (NaOH), Ethanol, Reflux |
Q & A
Q. Critical Reaction Conditions :
- Temperature : Excess heat may lead to isomerization (E/Z) or decomposition. Optimal range: 60–80°C .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in condensation steps .
Q. Analytical Validation :
- HPLC : Monitors reaction progress and purity (>95% typically required) .
- NMR : Confirms regiochemistry (e.g., E-configuration via coupling constants) .
Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
Answer:
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene methyl protons at δ 4.5–5.0 ppm) and confirms the nitro group’s electronic effects .
- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D structure and confirms stereochemistry. Use SHELX-2018 for refinement, particularly for handling nitro-group disorder .
- Key Parameters : R-factor < 0.05, high-resolution data (<1.0 Å) for accurate electron density mapping .
Basic: What are the key functional groups influencing the compound’s reactivity and bioactivity?
Answer:
- Nitro Group (NO₂) : Enhances electrophilicity, enabling nucleophilic aromatic substitution. Also contributes to redox activity in biological systems .
- Thiophene-Methyl Group : Increases lipophilicity, improving membrane permeability. π-π stacking with aromatic residues in target proteins .
- Enamide Backbone : Stabilizes the E-configuration via conjugation, critical for binding selectivity .
Advanced: What strategies resolve contradictions in biological activity data across studies involving nitro and thiophene substituents?
Answer:
Systematic Approaches :
Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro, bromo, methyl substituents) to isolate electronic vs. steric effects (Table 1) .
Computational Modeling : Use AutoDock Vina to predict binding modes and affinity differences caused by substituents .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (X) | LogP | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| -NO₂ | 2.1 | 12.3 | -8.7 |
| -Cl | 2.8 | 18.9 | -7.2 |
| -CH₃ | 1.9 | 25.4 | -6.5 |
Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition) to reconcile discrepancies .
Advanced: How can computational docking studies predict interactions of this compound with biological targets?
Answer:
Workflow Using AutoDock Vina :
Target Preparation : Retrieve protein structure (PDB ID) and remove water/ligands.
Grid Box Setup : Focus on active sites (e.g., kinase ATP-binding pockets).
Docking Parameters : Exhaustiveness = 32, num_modes = 20 .
Post-Docking Analysis : Cluster poses by RMSD (<2.0 Å) and prioritize high-affinity poses.
Case Study : Docking into COX-2 revealed hydrogen bonding between the nitro group and Arg120, explaining anti-inflammatory activity .
Advanced: How to optimize reaction conditions when yields are inconsistent during scale-up?
Answer:
DOE (Design of Experiments) Approach :
- Variables : Solvent polarity, catalyst loading, temperature.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 70°C, 5 mol% ZnCl₂ in DMF) .
Troubleshooting : - Low Yield : Check for moisture sensitivity; use molecular sieves.
- Isomerization : Monitor reaction time; quench before 3 hours .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
Key Modifications :
- Nitro Group Replacement : Test -CN, -CF₃ for electronic effects.
- Thiophene Substituents : Vary alkyl/aryl groups to probe steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
